
1-Amino-2-methylbutane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-methylbutane-2,3-diol is an organic compound belonging to the class of 1,3-aminoalcohols. These compounds contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom . The chemical formula for this compound is C5H13NO2, and it has a molecular weight of 119.16 g/mol .
Vorbereitungsmethoden
1-Amino-2-methylbutane-2,3-diol can be synthesized through various methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method is the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate . Industrial production methods may involve the use of biotechnological applications of amino alcohol dehydrogenases or transaminases .
Analyse Chemischer Reaktionen
1-Amino-2-methylbutane-2,3-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like periodic acid (HIO4) and lead tetraacetate (Pb(OAc)4), as well as reducing agents like NaBH4 and LiAlH4 . Major products formed from these reactions include aldehydes, ketones, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-Amino-2-methylbutane-2,3-diol has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of various compounds . In biology, it serves as a precursor for the synthesis of synthetic antibiotics and X-ray contrast agents . In medicine, it is used in the synthesis of pharmaceuticals and chemical sphingosine/ceramide . In industry, it is used as a buffer component in SDS-gradient gel electrophoresis and as a spacer in isotachophoresis of proteins .
Wirkmechanismus
The mechanism of action of 1-Amino-2-methylbutane-2,3-diol involves its interaction with molecular targets and pathways in biological systems. As an amino alcohol, it can participate in hydrogen bonding and other interactions with proteins and enzymes . These interactions can influence various biochemical pathways and processes, leading to its effects in different applications .
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-methylbutane-2,3-diol is similar to other compounds in the class of 1,3-aminoalcohols, such as serinol (2-amino-1,3-propanediol) and 2-amino-2-methyl-1,3-propanediol . These compounds share similar structural features and chemical properties but differ in their specific applications and effects . For example, serinol is used in the synthesis of synthetic antibiotics and X-ray contrast agents, while 2-amino-2-methyl-1,3-propanediol is used as a buffer component in electrophoresis systems .
Eigenschaften
Molekularformel |
C5H13NO2 |
|---|---|
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
1-amino-2-methylbutane-2,3-diol |
InChI |
InChI=1S/C5H13NO2/c1-4(7)5(2,8)3-6/h4,7-8H,3,6H2,1-2H3 |
InChI-Schlüssel |
CNLUNMTZBAHKFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(CN)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777499.png)
![1,3-Bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane](/img/structure/B10777502.png)
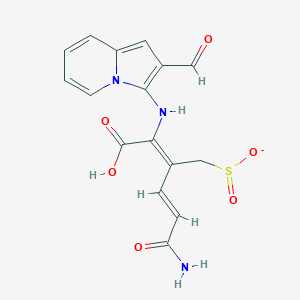
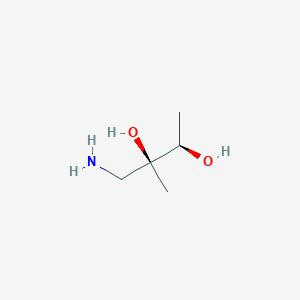
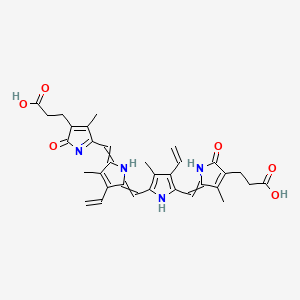
![cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B10777522.png)
![[(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl phosphono hydrogen phosphate](/img/structure/B10777530.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-5-[8-(dimethylamino)-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl]-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B10777532.png)
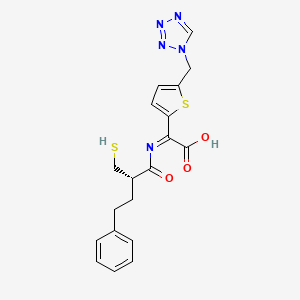
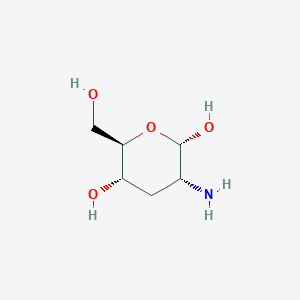
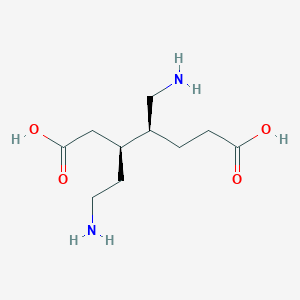

![[(2S,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777567.png)
![4-(2-Amino-ethoxy)-2-[(3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-but-3-enoic acid](/img/structure/B10777572.png)
